molecular formula C20H24N4O B4989437 N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide

Cat. No.: B4989437
M. Wt: 336.4 g/mol
InChI Key: WZKXAJFYNBDMRL-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide typically involves the reaction of 4-butylphenylamine with benzotriazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. Advanced techniques and equipment are employed to monitor and control the reaction parameters, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions may result in the formation of various substituted benzotriazole compounds .

Scientific Research Applications

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]butanamide include:

Highlighting Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butylphenyl and benzotriazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-butylphenyl)benzotriazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-5-7-15-8-11-17(12-9-15)24-22-18-13-10-16(14-19(18)23-24)21-20(25)6-4-2/h8-14H,3-7H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKXAJFYNBDMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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